molecular formula C12H15NO2S B4179096 (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine

(1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine

Cat. No. B4179096
M. Wt: 237.32 g/mol
InChI Key: KYUXMBQODIIOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine, commonly known as TD-1473, is a small molecule drug candidate that is being developed for the treatment of inflammatory bowel disease (IBD). The molecule belongs to the class of compounds known as Janus kinase inhibitors (JAK inhibitors), which are known to be effective in the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

TD-1473 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting JAKs, TD-1473 reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and promotion of tissue repair.
Biochemical and Physiological Effects:
TD-1473 has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), as well as a reduction in the infiltration of immune cells into inflamed tissues. TD-1473 has also been shown to promote mucosal healing and improve barrier function in the gut.

Advantages and Limitations for Lab Experiments

One of the main advantages of TD-1473 is its specificity for JAKs, which reduces the risk of off-target effects. TD-1473 also has a relatively long half-life, which allows for once-daily dosing. However, one limitation of TD-1473 is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in some patients.

Future Directions

There are a number of potential future directions for the development of TD-1473. One area of focus is the optimization of the molecule's pharmacokinetic properties, such as its potency and half-life. Another area of focus is the identification of biomarkers that can be used to predict response to treatment with TD-1473. Additionally, there is interest in exploring the potential of TD-1473 in combination with other drugs for the treatment of (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine and other inflammatory diseases.

Scientific Research Applications

TD-1473 has been extensively studied in preclinical models of (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine and has shown promising results in reducing inflammation and promoting mucosal healing. The molecule has also been shown to be effective in other autoimmune and inflammatory diseases, such as psoriasis and rheumatoid arthritis.

properties

IUPAC Name

N-(4-ethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-2-10-3-5-11(6-4-10)13-12-7-8-16(14,15)9-12/h3-8,12-13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUXMBQODIIOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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